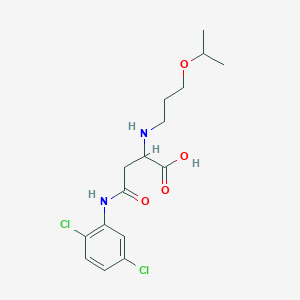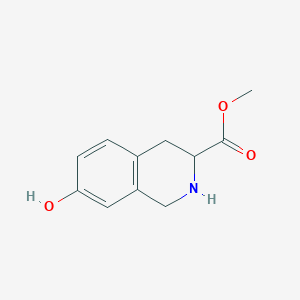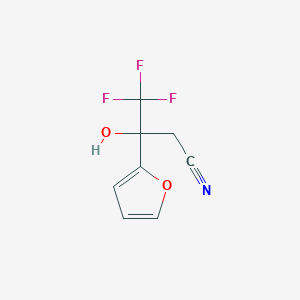
4-((2,5-Dichlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-((2,5-Dichlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid is a derivative of 4-oxobutanoic acid, which is a key intermediate in the synthesis of various amino acid derivatives. The presence of dichlorophenyl and isopropoxypropyl amino groups suggests potential for bioactivity, as these substituents are often seen in molecules with medicinal properties.
Synthesis Analysis
While the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized through ring opening reactions and subsequent modifications. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involves a ring opening reaction of itaconic anhydride with 3-aminoacetophenone . This suggests that a similar approach could be employed for the synthesis of the compound , possibly involving a ring opening reaction followed by the introduction of the appropriate amino substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as FT-IR, 1H NMR, UV-Vis, and single crystal X-ray diffraction . These methods provide detailed information about the bonding and geometry of the molecules. For the compound of interest, similar analytical techniques would likely reveal the presence of intermolecular hydrogen bonds, which could influence its physical properties and reactivity.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the electron-withdrawing effects of the dichlorophenyl group and the electron-donating effects of the isopropoxypropyl group. These substituents could affect the acidity of the 4-oxobutanoic acid moiety and its reactivity in condensation or addition reactions. The presence of amino groups also suggests potential for forming amide bonds or engaging in transamination reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The dichlorophenyl group could confer increased lipophilicity, while the isopropoxypropyl group could impart some hydrophilic character. The compound's melting point, solubility, and stability could be inferred from thermal analysis, such as TGA and DTA, as performed for similar compounds . The electronic properties, such as HOMO and LUMO energies, could be assessed through computational methods, providing insight into the compound's reactivity and potential as a drug candidate .
Aplicaciones Científicas De Investigación
Molecular and Structural Analysis
Spectroscopic and structural investigations of derivatives closely related to 4-((2,5-Dichlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid have been conducted. Research involving 4-[(2,5-dichlorophenyl) amino]-2-methylidene-4-oxobutanoic acid highlighted its potential in non-linear optical materials due to its dipole moment and first hyperpolarizabilities. The study also indicated the compound's inhibitory role in Placenta growth factor (PIGF-1), suggesting pharmacological importance and biological activities (Vanasundari et al., 2018).
Noncovalent Interaction Analysis
The role of noncovalent interactions, such as hydrogen bonding and Van der Waals interactions, was explored in the molecular geometry of chloramphenicol derivatives, offering insights into the stability and interaction patterns of similar compounds. These findings are crucial for understanding the molecular foundation of potential therapeutic agents (Fernandes et al., 2017).
Liquid Crystalline Properties
Studies on compounds with structural similarities to this compound revealed their liquid crystalline character and phase transitions. This research suggests the potential use of such compounds in the development of new materials with specific optical and electronic properties (López-Velázquez et al., 2012).
Green Chemistry Applications
A one-pot, three-component reaction involving similar butanoic acid derivatives in the presence of boric acid in water showcased an efficient and green synthesis approach. This method produced high yields of 4H-isoxazol-5(4H)-ones, highlighting the compound's role in facilitating environmentally friendly chemical reactions (Kiyani & Ghorbani, 2015).
Potential as a Plant Growth Regulator
The structural framework of this compound and its analogues has shown potential in acting as plant growth regulators. Research on similar compounds has demonstrated their effectiveness in influencing the growth of broad-leaved plants, indicating possible agricultural applications (Hamaker et al., 1963).
Propiedades
IUPAC Name |
4-(2,5-dichloroanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O4/c1-10(2)24-7-3-6-19-14(16(22)23)9-15(21)20-13-8-11(17)4-5-12(13)18/h4-5,8,10,14,19H,3,6-7,9H2,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSALNRYNLBVVEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(CC(=O)NC1=C(C=CC(=C1)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide](/img/structure/B2504816.png)
![N-(4-methoxybenzyl)-6-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2504817.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2504818.png)
![2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2504820.png)
![5,6-dimethyl-2-(3-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2504821.png)

![Tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate](/img/structure/B2504824.png)
![2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2504826.png)
![ethyl 6-methyl-4-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2504828.png)
![N-allyl-2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2504830.png)


